2-(Aminomethyl)thiazole-5-carboxylic acid
Overview
Description
2-(Aminomethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been associated with a wide range of biological activities . They have been found to interact with various targets, such as DNA and topoisomerase II , and have shown significant analgesic and anti-inflammatory activities .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii . This interaction can result in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death . They have also shown significant analgesic and anti-inflammatory activities .
Action Environment
It is known that the compound should be stored at a temperature of 28°c , suggesting that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)thiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, it can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the modulation of metabolic fluxes and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting downstream cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux within cells, affecting the levels of key metabolites and the efficiency of metabolic processes . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles . These processes are essential for understanding the compound’s bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is important for elucidating its precise role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-5-carboxylic acid typically begins with 2-methylthiazole-5-carboxylic acid as the starting material. The process involves several key steps:
Bromination: The methyl ester undergoes bromination to introduce a bromine atom at the desired position.
Reduction: The brominated intermediate is then reduced to form the aminomethyl group.
Boc Protection and Deprotection: The intermediate is protected with a Boc group, followed by deprotection to yield the final product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and purity. The process ensures the stability of the compound and addresses challenges such as difficult purification and reagent handling .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(Aminomethyl)thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is explored as a candidate for developing new therapeutic agents targeting various diseases.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the carboxylic acid group.
2-(Aminomethyl)thiazole: Similar structure but without the carboxylic acid group.
Thiazole-5-carboxylic acid: Lacks the aminomethyl group.
Uniqueness: 2-(Aminomethyl)thiazole-5-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,1,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCMJVDOVUXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622419 | |
Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933742-24-6 | |
Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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